Pyrazoline, 5-(2-furyl)-3-(2-(morpholino)ethyl)-1-phenyl-, hydrochloride
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Overview
Description
1-Phenyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid is a synthetic organic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid typically involves the following steps:
Formation of the pyrazoline ring: This can be achieved through the reaction of a chalcone with hydrazine hydrate under acidic or basic conditions.
Introduction of the morpholino group: The beta-morpholinoethyl group can be introduced via nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while reduction can produce dihydropyrazoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(2-pyridyl)-5-pyrazolin: Another pyrazoline derivative with similar structural features.
1-Phenyl-3-(4-morpholinyl)-5-pyrazolin: Contains a morpholino group similar to the target compound.
Uniqueness
1-Phenyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrazoline derivatives.
Properties
CAS No. |
102129-27-1 |
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Molecular Formula |
C19H24ClN3O2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
4-[2-[3-(furan-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-2-5-17(6-3-1)22-18(19-7-4-12-24-19)15-16(20-22)8-9-21-10-13-23-14-11-21;/h1-7,12,18H,8-11,13-15H2;1H |
InChI Key |
MIZZQTIKBOSSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=NN(C(C2)C3=CC=CO3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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